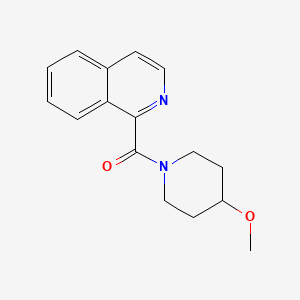

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline

Description

Properties

IUPAC Name |

isoquinolin-1-yl-(4-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-13-7-10-18(11-8-13)16(19)15-14-5-3-2-4-12(14)6-9-17-15/h2-6,9,13H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWSELHEJIBUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.

Introduction of the Methoxypiperidine Group: The methoxypiperidine group can be introduced through a nucleophilic substitution reaction. This involves reacting isoquinoline with 4-methoxypiperidine in the presence of a suitable base, such as sodium hydride, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: N-oxides of isoquinoline.

Reduction: Reduced isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

- Substitution at C3 (e.g., fluoro) enhances target engagement via hydrogen bonding, while bulkier groups (e.g., methyl at C1/C7) reduce potency .

- Electronic modifications (e.g., sulfonamide vs. benzyl groups) drastically alter enzyme inhibition profiles .

Comparison with Coordination Compounds

Ru(II) complexes with isoquinoline-based ligands demonstrate superior antimicrobial activity compared to pyridine analogs:

Key Insights :

- Isoquinoline’s hydrophobic core enhances membrane penetration, improving antibacterial potency .

- C1-substituted complexes show stronger metal-to-ligand charge transfer (MLCT) absorbance (450–472 nm) vs. C3-substituted analogs (367 nm), suggesting electronic configuration impacts activity .

Comparison in Enzyme Inhibition

Phosphodiesterase (PDE) Inhibitors

Protein Kinase Inhibitors

| Compound | Target | IC₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| H7 | Protein kinase C | 5.3 μM | Competitive inhibition | |

| HA1004 | Protein kinase C | >100 μM | Weak affinity |

Key Insights :

- Isoquinoline sulfonamides (e.g., H7) exhibit kinase inhibition hierarchies linked to their structural affinity for PKC’s active site .

Mitochondrial Toxicity

Isoquinoline derivatives mimicking MPTP/MPP+ inhibit mitochondrial respiration via Complex I inhibition. Charged isoquinolinium cations (e.g., quaternary nitrogen derivatives) show greater mitochondrial accumulation and toxicity compared to neutral analogs .

Antitumor Activity

Tetrahydroisoquinoline derivatives (e.g., aphanorphine) exhibit analgesic and antiproliferative effects, with potency influenced by substituents like methylenedioxy groups .

Biological Activity

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of the Compound

This compound belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. The addition of the methoxypiperidine group enhances its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may modulate enzymatic activities involved in critical biochemical pathways, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Research indicates that it may inhibit specific enzymes related to cell proliferation, offering promise in cancer therapy.

Antimicrobial Activity

In vitro studies have shown that this compound displays significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial effectiveness, warranting further exploration of its mechanism and potential as an antibiotic agent.

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer (T47D) cells:

| Cell Line | IC50 (µM) |

|---|---|

| T47D | 15.2 |

| MCF-7 | 20.5 |

| A549 | 18.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a lead compound for further development in cancer therapeutics.

Case Studies

Several studies have investigated the biological efficacy of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of isoquinoline derivatives, highlighting that modifications like the methoxypiperidine group significantly enhance antimicrobial activity compared to parent compounds.

- Anticancer Research : Another research article explored the effects of various isoquinoline derivatives on breast cancer cells, demonstrating that this compound effectively induces apoptosis in T47D cells through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.